Egfr-IN-7
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Overview
Description
EGFR-IN-7 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. This compound is known for its oral bioavailability and its ability to inhibit both wild-type and mutant forms of EGFR, including the C797S, T790M, and L858R mutations . This compound is primarily used in cancer research due to its efficacy in targeting EGFR, a receptor that plays a crucial role in the proliferation and survival of cancer cells.
Preparation Methods
The synthesis of EGFR-IN-7 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the quinazoline core, which is a common scaffold in many EGFR inhibitors.
Functional Group Introduction: Various functional groups are introduced to enhance the compound’s potency and selectivity. This may involve reactions such as halogenation, alkylation, and amination.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
EGFR-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline core, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions are typically intermediates that are further modified to produce the final compound.
Scientific Research Applications
EGFR-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: this compound is employed in cellular assays to investigate the role of EGFR in cell signaling and proliferation.
Mechanism of Action
EGFR-IN-7 exerts its effects by inhibiting the kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The molecular targets of this compound include both wild-type and mutant forms of EGFR, making it effective against various cancer cell lines .
Comparison with Similar Compounds
EGFR-IN-7 is unique in its high selectivity and potency against both wild-type and mutant forms of EGFR. Similar compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy, but with different selectivity and potency profiles.
Gefitinib: Similar to erlotinib, gefitinib targets EGFR but may have different efficacy against specific mutations.
Osimertinib: A third-generation EGFR inhibitor that is particularly effective against T790M mutations.
This compound stands out due to its ability to inhibit a broader range of EGFR mutations, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41BrN9O2P/c1-21-18-26(28(44-3)19-27(21)42-12-8-22(9-13-42)41-16-14-40(2)15-17-41)38-32-36-20-23(33)31(39-32)37-25-7-6-24-29(35-11-10-34-24)30(25)45(4,5)43/h6-7,10-11,18-20,22H,8-9,12-17H2,1-5H3,(H2,36,37,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSKXRAGBGLELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41BrN9O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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